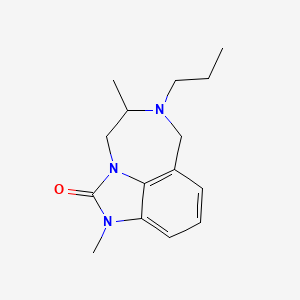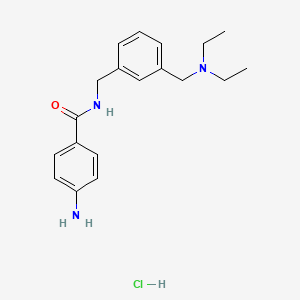
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19-H25-N3-O.Cl-H and a molecular weight of 347.93 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of p-amino benzamide with m-((diethylamino)methyl)benzyl chloride under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This results in the depression of ventricular excitability and an increase in the stimulation threshold of the ventricle during diastole .
Vergleich Mit ähnlichen Verbindungen
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride can be compared with similar compounds such as:
Procainamide: Another antiarrhythmic agent with a similar mechanism of action but different molecular structure and pharmacokinetic properties.
Benzaldehyde, p-(dimethylamino)-: A compound with similar functional groups but different applications and chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84227-75-8 |
|---|---|
Molekularformel |
C19H26ClN3O |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
IRPGCNODZUBVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


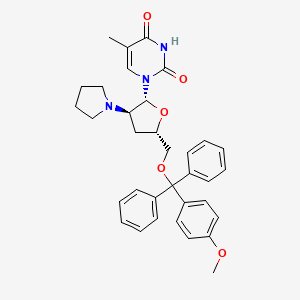
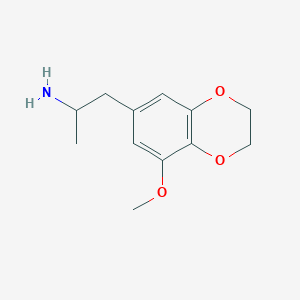
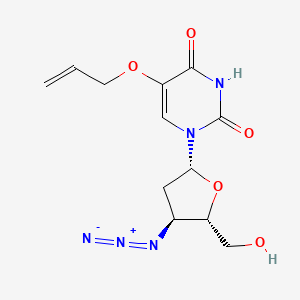
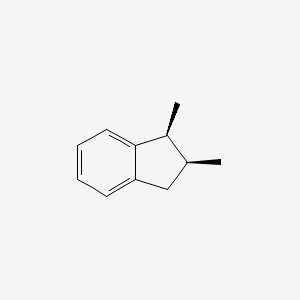
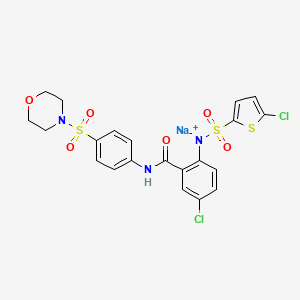
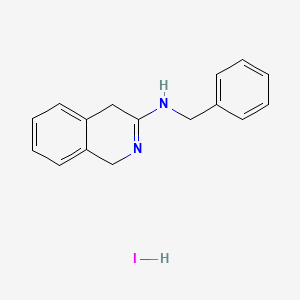

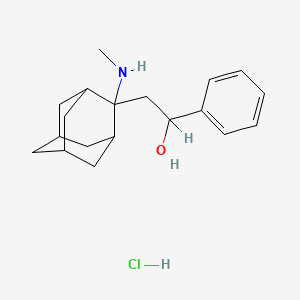

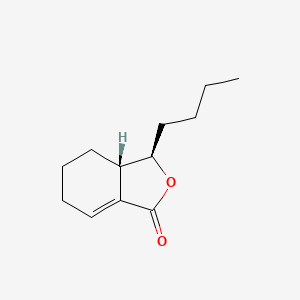
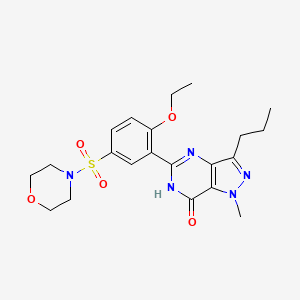
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)

